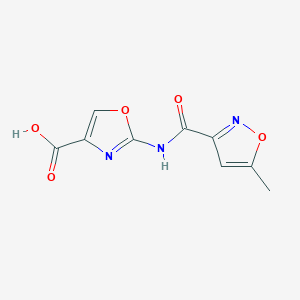

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c1-4-2-5(12-17-4)7(13)11-9-10-6(3-16-9)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZPWUAIFJPUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid typically involves the formation of the isoxazole and oxazole rings through cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and reagents to ensure a sustainable production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid and amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions.

Biology: The compound is studied for its role as an HDAC inhibitor, which can modulate gene expression and impact various biological processes.

Medicine: Mocetinostat is being investigated for its potential use in cancer therapy, particularly in targeting histone deacetylases to inhibit tumor growth.

Industry: It is utilized in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and in the synthesis of trifluoromethoxyphenyl (thiazolyl)pyrroles.

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs are classified based on core heterocyclic scaffolds (oxazole/isoxazole) and substituent variations. Key examples include:

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Electron-withdrawing groups (e.g., nitro in , bromophenyl in ) enhance stability and influence bioactivity.

- Hybrid scaffolds (e.g., oxazole-isoxazole in the target compound) offer unique steric and electronic profiles compared to single-ring analogs.

Key Observations :

- Coupling agents: DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used .

- Steric hindrance : Bulky substituents (e.g., trimethylphenyl in ) may reduce coupling efficiency.

Table 3: Bioactivity Comparison

Key Observations :

Biological Activity

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, focusing on anticancer properties, antioxidant effects, and other pharmacological applications.

Synthesis

The synthesis of isoxazole derivatives typically involves the reaction of hydroxylamine with appropriate carbonyl compounds under acidic or basic conditions. For the specific case of this compound, various synthetic routes have been explored, leading to different derivatives with varying biological activities.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. Notably, the compound exhibited significant activity against cervical (HeLa) and liver (Hep3B) cancer cells. The half-maximal inhibitory concentration (IC50) values for selected derivatives were found to be as follows:

| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| 2d | Hep3B | 23 | Induces apoptosis, reduces necrosis |

| 2e | HeLa | 15.48 | Induces G2/M phase arrest |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

The most potent compounds, 2d and 2e, not only inhibited cell proliferation but also altered the secretion of alpha-fetoprotein, a marker associated with liver cancer progression .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. Specifically, compound 2a demonstrated an IC50 value of 7.8 μg/ml in DPPH assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

The mechanisms by which isoxazole derivatives exert their biological effects are multifaceted:

- Cell Cycle Arrest : Compounds like 2d and 2e have been shown to induce cell cycle arrest at the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .

- Apoptosis Induction : The shift from necrosis to apoptosis in Hep3B cells treated with these compounds suggests a targeted mechanism that may enhance their therapeutic efficacy while minimizing side effects associated with conventional cancer treatments .

- Antioxidant Mechanisms : The antioxidant properties are likely attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage and carcinogenesis .

Case Studies

Recent studies have highlighted the effectiveness of isoxazole derivatives in various preclinical models:

- A study conducted on Hep3B cells demonstrated that treatment with compound 2d resulted in a threefold reduction in necrosis rates while promoting apoptosis .

- Another investigation reported that compound 2a effectively scavenged free radicals in vitro, outperforming standard antioxidants like Trolox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.